3,5-diamino-4-(4-methoxybenzyl)-1H-pyrazole
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Overview
Description
3,5-diamino-4-(4-methoxybenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-4-(4-methoxybenzyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of Amino Groups: The amino groups at positions 3 and 5 can be introduced through nitration followed by reduction or direct amination reactions.
Attachment of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a suitable catalyst.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,5-diamino-4-(4-methoxybenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-diamino-4-(4-methoxybenzyl)-1H-pyrazole depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Binding: It may interact with biological receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-diamino-1H-pyrazole: Lacks the 4-methoxybenzyl group, making it less hydrophobic.
4-(4-methoxybenzyl)-1H-pyrazole:
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C11H14N4O/c1-16-8-4-2-7(3-5-8)6-9-10(12)14-15-11(9)13/h2-5H,6H2,1H3,(H5,12,13,14,15) |
InChI Key |
KPHPMNHOOYVICO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(NN=C2N)N |
Origin of Product |
United States |
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